

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries and the optimization of lead candidates. **4-Bromopyrimidine** is a versatile building block in this context, with the bromo substituent serving as an excellent leaving group for the introduction of a wide array of nucleophiles.

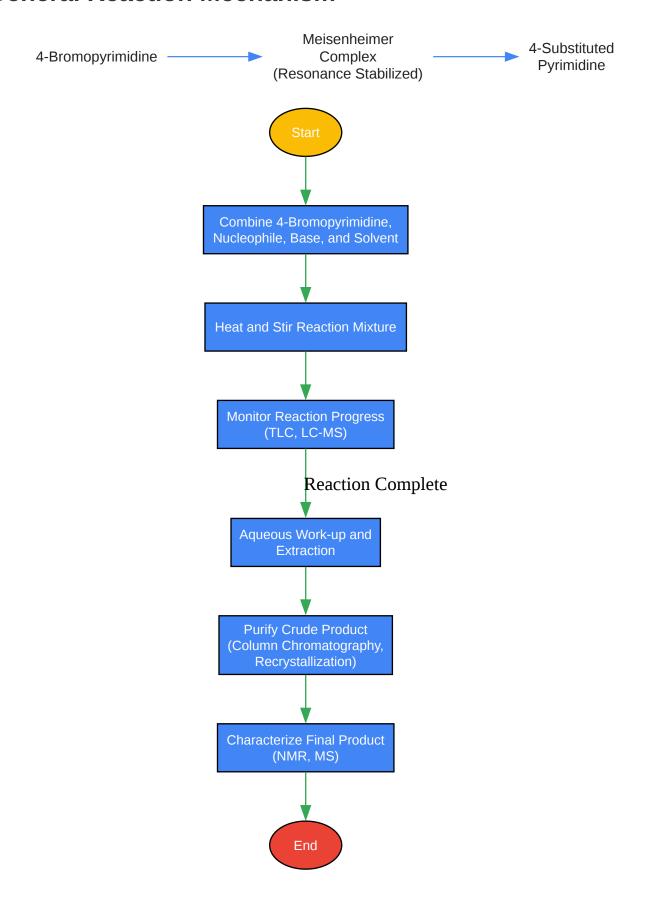
These application notes provide detailed experimental protocols for the nucleophilic substitution on **4-bromopyrimidine** with common nucleophiles such as amines, thiols, and alcohols. The methodologies are designed to be robust and adaptable for various research and development applications.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on the electron-deficient **4-bromopyrimidine** proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring aromaticity and yielding the substituted pyrimidine product.



General Reaction Mechanism





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